molecular formula C13H15BrN2O4 B1405360 tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate CAS No. 1624261-08-0

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate

Cat. No.: B1405360
CAS No.: 1624261-08-0
M. Wt: 343.17 g/mol
InChI Key: XWPGGVJFQIZPPI-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate typically involves the bromination and nitration of isoindoline derivatives. The process starts with the preparation of the isoindoline core, followed by the introduction of bromine and nitro groups at specific positions on the ring. The tert-butyl ester group is then introduced to protect the carboxylate functionality. Common reagents used in these reactions include bromine, nitric acid, and tert-butyl alcohol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate: Unique due to its specific substitution pattern and functional groups.

    tert-Butyl 5-chloro-6-nitroisoindoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 5-bromo-6-aminoisoindoline-2-carboxylate: Similar structure but with an amino group instead of a nitro group .

Uniqueness

This compound is unique due to its specific combination of bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H14BrN3O4
  • Molecular Weight : 343.17 g/mol
  • CAS Number : 264916-06-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Histone Deacetylases (HDACs) :
    • Compounds similar to this compound have been shown to inhibit HDAC activity, which plays a crucial role in cancer cell proliferation and survival. HDAC inhibitors can induce apoptosis in cancer cell lines by altering gene expression patterns associated with cell cycle regulation and apoptosis .
  • Impact on Topoisomerase II :
    • Research indicates that isoindoline derivatives can act as topoisomerase II inhibitors, which are vital for DNA replication and repair processes. This inhibition can lead to increased DNA damage in rapidly dividing cells, making these compounds potential candidates for cancer therapy .
  • Antioxidant Activity :
    • Some studies suggest that the nitro group in the compound may contribute to antioxidant properties, helping to mitigate oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionInduces apoptosis in various cancer cell lines
Topoisomerase II InhibitionDisrupts DNA replication in malignant cells
Antioxidant PropertiesReduces oxidative stress levels

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the effects of this compound on human colon carcinoma cells (HCT116). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at nanomolar concentrations. The mechanism was linked to HDAC inhibition and subsequent changes in histone acetylation patterns .
  • In Vivo Models :
    • In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The compound's ability to modulate immune responses and enhance T-cell activation was also observed, suggesting a dual role in both direct cytotoxicity and immunomodulation .

Properties

IUPAC Name

tert-butyl 5-bromo-6-nitro-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(17)15-6-8-4-10(14)11(16(18)19)5-9(8)7-15/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPGGVJFQIZPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127157
Record name 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-08-0
Record name 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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